5-Chlorotryptophol
Overview
Description
5-Chlorotryptophol: is a chemical compound with the molecular formula C10H10ClNO and a molecular weight of 195.65 g/mol . It is also known by its IUPAC name 2-(5-chloro-1H-indol-3-yl)ethanol . This compound is a derivative of tryptophol, which is an indole-3-ethanol derivative. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorotryptophol typically involves the chlorination of tryptophol. One common method is the reaction of tryptophol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Chlorotryptophol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-chloroindole-3-acetaldehyde.
Reduction: It can be reduced to form 5-chloroindole-3-ethanol.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products:
Oxidation: 5-chloroindole-3-acetaldehyde.
Reduction: 5-chloroindole-3-ethanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Chlorotryptophol is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the effects of indole derivatives on cellular processes. It is also used as a probe to investigate the role of indole compounds in biological systems .
Medicine: It is studied for its potential therapeutic effects and as a lead compound for the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5-Chlorotryptophol involves its interaction with various molecular targets and pathways. As an indole derivative, it can interact with serotonin receptors and other indole-binding proteins. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
Tryptophol (indole-3-ethanol): A naturally occurring indole derivative with similar structural features but lacking the chlorine atom.
5-Fluorotryptophol: A fluorinated analog of tryptophol with different electronic properties due to the presence of a fluorine atom.
5-Bromotryptophol: A brominated analog of tryptophol with different reactivity due to the presence of a bromine atom.
Uniqueness: 5-Chlorotryptophol is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of halogen substitution on the biological activity and reactivity of indole derivatives .
Properties
IUPAC Name |
2-(5-chloro-1H-indol-3-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-8-1-2-10-9(5-8)7(3-4-13)6-12-10/h1-2,5-6,12-13H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYZBUJHHBTQCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60520996 | |
Record name | 2-(5-Chloro-1H-indol-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60520996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61220-51-7 | |
Record name | 2-(5-Chloro-1H-indol-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60520996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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